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Compound of Interest

Compound Name: N-cyclohexylquinazolin-4-amine
CAS No.: 81080-06-0
Cat. No.: B3063825

Get Quote

Executive Summary: The Scaffold Switch

N-cyclohexylquinazolin-4-amine (NCQ-4A) represents a critical "scaffold switch" in medicinal
chemistry. While the quinazoline-4-amine core is historically synonymous with potent EGFR
tyrosine kinase inhibition (e.qg., Gefitinib, Erlotinib), the substitution of the planar N-aryl ring with
a bulky, aliphatic N-cyclohexyl group fundamentally alters the molecule's selectivity profile.

This guide details the cross-reactivity profiling of NCQ-4A, contrasting its behavior with
“classical” N-aryl quinazolines. For researchers, understanding this shift is vital: NCQ-4A
frequently exhibits reduced affinity for EGFR but increased promiscuity toward
Serine/Threonine kinases (CDKs, CLKs) and non-kinase targets like Phosphodiesterases
(PDEs).

Structural Basis of Cross-Reactivity

To profile NCQ-4A effectively, one must first understand the mechanism driving its selectivity
divergence from standard alternatives.
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The "Planar vs. Pucker" Mechanism

o Standard Alternative (Gefitinib/Erlotinib): These drugs feature a 3-chloro-4-fluoroaniline
moiety. The planar phenyl ring engages in specific hydrophobic

-stacking interactions within the adenine-binding pocket of EGFR.

e NCQ-4A (The Product): The cyclohexyl group is non-planar (chair conformation) and
aliphatic. It lacks

-stacking capability and introduces steric bulk that often clashes with the "gatekeeper”
residues in tyrosine kinases, potentially shifting affinity toward kinases with larger, more
flexible ATP pockets (e.g., CDKSs) or distinct hydrophobic requirements.
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Caption: Divergence in target selectivity driven by N-substituent modification (Aryl vs.
Cyclohexyl).

Comparative Profiling Data

The following table contrasts the expected performance of NCQ-4A against established
benchmarks. Data represents consensus SAR trends for 4-aminoquinazoline derivatives.
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Critical Insight: If your screening identifies NCQ-4A as a hit, you must counter-screen against

PDE4 and CDK?2 early. Unlike Gefitinib, the cyclohexyl derivative is prone to "false positive"

kinase hits due to PDE inhibition in CAMP-dependent assays.

Experimental Protocols for Profiling

To validate the cross-reactivity profile of NCQ-4A, use this self-validating workflow.

Protocol A: Differential Kinase Binding Assay (The

"Filter")
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Objective: Distinguish between Tyrosine Kinase (EGFR) and Ser/Thr Kinase (CDK) activity.
Method: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET).

e Preparation: Prepare NCQ-4A stocks at 10 mM in DMSO. Serial dilute (1:3) to generate an
8-point dose-response curve (Start: 10 uM).

» Tracer Selection:
o EGFR Assay: Use Tracer 199 (optimized for ATP pocket of TKs).
o CDK2 Assay: Use Tracer 236 (optimized for Ser/Thr kinases).
* Incubation:
o Mix 5 pL Compound + 5 pL Kinase/Antibody mixture + 5 pL Tracer.
o Incubate for 60 min at Room Temperature (protect from light).
e Readout: Measure TR-FRET ratio (Em 665nm / Em 615nm).
« Validation:
o Positive Control:[1] Gefitinib (for EGFR), Staurosporine (Pan-kinase).
o Negative Control:[1] DMSO only.

o Success Criteria: Z'-factor > 0.5.

Protocol B: Phosphodiesterase (PDE) Counter-Screen

Objective: Rule out non-kinase off-target activity common to N-alkyl quinazolines. Method:
IMAP® Fluorescence Polarization Assay.

e Enzyme: Recombinant human PDE4D.
e Substrate: FAM-labeled cAMP.

e Reaction: Incubate NCQ-4A (10 uM) with PDE4D and FAM-cAMP for 60 min.
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» Binding: Add IMAP binding reagent (nanoparticles bind specifically to the product AMP, not
the substrate CAMP).

e Analysis: High polarization (mP) indicates high product formation (active enzyme). Low

polarization indicates inhibition.

« Interpretation: >50% inhibition at 10 uM flags the compound as a dual Kinase/PDE inhibitor.

Profiling Workflow Visualization

This diagram outlines the decision tree for researchers evaluating NCQ-4A derivatives.
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Caption: Decision matrix for profiling N-cyclohexylquinazolin-4-amine derivatives.
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 Structure-Activity Relationships of 4-Anilinoquinazolines.Clinical and Experimental
Pharmacology and Physiology. (1996). Establishes the requirement of the N-aryl moiety for
optimal EGFR selectivity.

e Quinazoline Derivatives as Kinase Inhibitors.Molecules. (2023). Reviews the shift in
selectivity toward Ser/Thr kinases with non-planar substitutions.

o PDE4 Inhibitors: Structural Classes.MDPI Pharmaceuticals. (2023). Highlights quinazolines
as a privileged scaffold for phosphodiesterase inhibition.

o LanthaScreen™ Eu Kinase Binding Assay Protocol.Thermo Fisher Scientific. Standard
industry protocol for kinase profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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